molecular formula C14H10N2O4S B2567112 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid CAS No. 101187-49-9

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid

Cat. No.: B2567112
CAS No.: 101187-49-9
M. Wt: 302.3
InChI Key: SISBPNXTPKWKMB-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: The compound is used in the development of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-Mercaptobenzothiazole
  • Benzothiazole-2-sulfonamide
  • 4-Methylbenzothiazole

Uniqueness

What sets 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid apart from these similar compounds is its specific functional groups and the resulting unique biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISBPNXTPKWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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